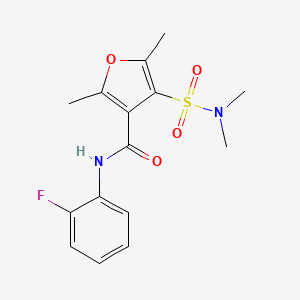![molecular formula C26H21ClN6O2 B2505957 3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031623-77-4](/img/no-structure.png)
3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one" belongs to a class of tricyclic heterocycles that have been the subject of research due to their potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds and their biological activities, which can provide insights into the possible characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives typically involves cyclization reactions and the use of various starting materials such as aniline or anthranilonitrile. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves cyclization of hydrazinoquinazolinone with one carbon donors . Another method includes a two-step synthesis starting with anthranilonitrile and a hydrazide to produce [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of triazoloquinazolinones is characterized by a tricyclic core consisting of a quinazolinone fused with a triazole ring. The presence of substituents like chlorophenyl and phenylpiperazine carbonyl groups can significantly influence the compound's binding affinity and pharmacological profile. For example, the introduction of a 3-chlorophenyl group has been shown to contribute to H1-antihistaminic activity , while modifications at the 2-position of the triazoloquinazolinone core can affect benzodiazepine binding activity .
Chemical Reactions Analysis
The chemical reactivity of triazoloquinazolinones can be influenced by the nature of their substituents. The papers do not provide specific reactions for the compound , but they do suggest that the triazoloquinazolinone core is amenable to further functionalization. For example, the synthesis of these compounds often involves the formation of the triazole ring via cyclization, which is a key reaction in building the tricyclic structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolinones are not explicitly detailed in the provided papers. However, it can be inferred that these compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents based on the nature of their substituents. The presence of a chlorophenyl group could potentially increase the lipophilicity of the compound, which may affect its pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Activity
This compound has been studied for its potential as an H1-antihistaminic agent. Research shows that various derivatives of triazoloquinazolinones exhibit significant H1-antihistaminic activity. For example, some compounds in this class have shown comparable or superior protection against histamine-induced bronchospasm in guinea pigs compared to standard drugs like chlorpheniramine maleate, with lower sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015), (Alagarsamy et al., 2009), (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Potential
Certain derivatives of triazoloquinazolinones have been tested for anticancer activity. Research involving 5-amino-1-aryl-1H-1,2,3-triazoles and their fused polycyclic derivatives, including triazoloquinazolinones, has demonstrated selective influence on ovarian cancer cells and lung cancer cells, showing less toxicity than traditional drugs like doxorubicin (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Antihypertensive Agents
Some derivatives of triazoloquinazolinones have been evaluated as potential antihypertensive agents. Research involving the synthesis of specific triazoloquinazolinone derivatives has shown satisfactory antihypertensive activity in animal models (Hsu et al., 2003).
Anticonvulsant Activity
Triazoloquinazolinone derivatives have also been investigated for their anticonvulsant activity. Some compounds in this series showed significant activity against seizures induced by maximal electroshock in mice, with wide margins of safety (Zhang et al., 2015).
Antimicrobial Activity
These compounds have demonstrated significant antimicrobial activity against various bacteria and fungi. Research on novel quinazolinones fused with triazole rings has shown effectiveness against gram-negative and gram-positive bacteria, as well as antifungal activity (Pandey et al., 2009).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one' involves the reaction of 4-chloroaniline with ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate to form the intermediate compound, which is then reacted with 2-aminobenzoic acid to yield the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with ethyl 2-(4-phenylpiperazine-1-carbonyl)acetate in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate compound.", "Step 2: The intermediate compound is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to yield the final product.", "Step 3: The final product is purified using techniques such as column chromatography or recrystallization." ] } | |
CAS-Nummer |
1031623-77-4 |
Produktname |
3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Molekularformel |
C26H21ClN6O2 |
Molekulargewicht |
484.94 |
IUPAC-Name |
3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C26H21ClN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2 |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2505875.png)
![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)


![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)
![5-Bromo-2-[(1-methylpiperidin-4-YL)oxy]pyrimidine](/img/structure/B2505886.png)
![ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B2505888.png)

![N-(benzo[d]thiazol-2-yl)-4-butoxy-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2505890.png)

![Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2505892.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(3-methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2505893.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(pyridin-3-yl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2505896.png)